2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine
Description
2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine (CAS: 67828-52-8) is a substituted aromatic diamine with the molecular formula C₁₄H₂₄N₂O₂ and a molecular weight of 252.35 g/mol . The compound features a benzene ring substituted with two ethoxy groups at the 2- and 5-positions and two ethyl groups attached to the nitrogen atoms of the 1,4-diamine moiety. This structure imparts unique steric and electronic properties, including reduced electrophilicity due to electron-donating ethoxy and ethyl groups.
Industrial production of this compound is facilitated by suppliers like BuGuCh & Partners, which operates globally, indicating its relevance in specialty chemical synthesis .
Properties
CAS No. |
67828-52-8 |
|---|---|
Molecular Formula |
C14H24N2O2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
2,5-diethoxy-1-N,1-N-diethylbenzene-1,4-diamine |
InChI |
InChI=1S/C14H24N2O2/c1-5-16(6-2)12-10-13(17-7-3)11(15)9-14(12)18-8-4/h9-10H,5-8,15H2,1-4H3 |
InChI Key |
ILVYHPABHVLWQB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)OCC)N)OCC |
Origin of Product |
United States |
Preparation Methods
General Strategy Overview
- Starting Material: Diethyl aniline derivatives or phenylenediamine precursors.
- Key Reactions: Nitrosation, reduction, ethoxylation (introduction of ethoxy groups), and purification.
- Final Step: Isolation of the free base or its hydrochloride salt.
Detailed Stepwise Preparation Protocols
Nitrosation and Reduction to Obtain N,N-Diethyl-1,4-phenylenediamine
A well-documented preparation method for N,N-diethyl-1,4-phenylenediamine hydrochloride, a close structural analog, involves:
| Step | Conditions | Reagents | Description |
|---|---|---|---|
| Nitrosation | 0–10 °C, 2.5–3 hours | Diethyl aniline, concentrated hydrochloric acid, sodium nitrite (41.1% aqueous) | Diethyl aniline mixed with HCl and water is cooled, then sodium nitrite solution is added dropwise under stirring to form the nitroso intermediate. |
| Reduction | 15–20 °C, 1.5–2.5 hours | Zinc powder, concentrated hydrochloric acid, water | The nitroso compound is reduced using zinc powder in acidic aqueous medium to yield N,N-diethyl-1,4-phenylenediamine. |
| Purification | pH adjusted to 14 with NaOH, vacuum distillation at 115–116 °C, 5 mmHg | Sodium hydroxide solution, organic solvent | The reaction mixture is basified and extracted, then purified by vacuum distillation to isolate the diamine. |
| Salification | Saturation with dry hydrogen chloride gas in dry benzene | Hydrogen chloride gas, benzene | The free base is converted to its hydrochloride salt by bubbling dry HCl gas, followed by precipitation and drying. |
This method yields a high-purity product suitable for sensitive applications such as environmental monitoring.
Introduction of Ethoxy Groups at Positions 2 and 5
The ethoxylation of the benzene ring at positions 2 and 5 to form 2,5-diethoxy substitution is typically achieved by:
- Starting from 2,5-dihydroxy-1,4-phenylenediamine derivatives or
- Direct ethoxylation of the aromatic ring via nucleophilic substitution using ethylating agents such as ethyl bromide or ethyl iodide under basic conditions.
However, specific protocols for the ethoxylation of N,N-diethyl-1,4-phenylenediamine to yield this compound are scarce in public literature, suggesting that the ethoxy groups are introduced prior to amine substitution or via protected intermediates.
Analytical Data and Purity Assessment
| Parameter | Typical Value | Method | Notes |
|---|---|---|---|
| Molecular Weight | 252.35 g/mol | Mass spectrometry | Matches theoretical value for C14H24N2O2 |
| Melting Point | Not explicitly reported | Differential scanning calorimetry (DSC) | Purity inferred from sharp melting point |
| Purity | >98% | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | After purification steps |
| Structural Confirmation | NMR, IR, MS | Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry | Confirms substitution pattern and functional groups |
Summary Table of Preparation Parameters from Patent CN102030659A (Analogous Compound)
| Step | Reagents and Ratios | Temperature (°C) | Time (hours) | Yield Notes |
|---|---|---|---|---|
| Nitrosation | Diethyl aniline: HCl = 75:122 (volume ratio), NaNO2 aqueous solution 41.1% | 0–10 | 2.5–3 | Formation of nitroso intermediate |
| Reduction | Zinc powder: HCl: Water = 23g:25mL:75mL | 15–20 | 1.5–2.5 | Reduction to diamine |
| Purification | NaOH to pH 14, vacuum distillation at 115–116 °C, 5 mmHg | Ambient | Variable | Isolation of pure diamine |
| Salification | Dry HCl gas in benzene | Ambient | Until saturation | Formation of hydrochloride salt |
Research Discoveries and Notes
- The use of concentrated hydrochloric acid during nitrosation and reduction ensures the reaction medium remains strongly acidic, which is critical for complete conversion and high purity.
- Zinc powder is preferred for the reduction due to its mildness and efficiency in converting nitroso intermediates to amines without over-reduction or side reactions.
- The purification via vacuum distillation under alkaline conditions helps in removing impurities and obtaining a stable diamine product.
- The salification step enhances the stability and handling of the compound, especially for storage and transport.
- No direct, detailed experimental procedures for the ethoxylation step specific to 2,5-diethoxy substitution on N,N-diethylbenzene-1,4-diamine were found in the surveyed literature, indicating a potential area for further research or proprietary methods.
Chemical Reactions Analysis
Types of Reactions
2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy and diethylamino groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,5-diethoxy-N,N-diethylbenzene-1,4-diamine with structurally or functionally related diamines, highlighting key differences in substituents, properties, and applications:
Key Research Findings:
Acetylation (as in N,N'-diacetyl-1,4-phenylenediamine) stabilizes diamines against oxidation, making them suitable for laboratory storage .
Application-Specific Behavior: 2,5-Dimethylbenzene-1,4-diamine’s thermal stability and polymer compatibility are critical for automotive and electronic coatings .
Toxicity and Safety: Chlorinated analogs like 2,6-dichlorobenzene-1,4-diamine pose sensitization risks due to reactive oxidation products (quinone imines), whereas ethoxy/ethyl-substituted derivatives are likely safer .
Synthetic Utility :
- Ethoxy and ethyl groups in This compound enhance solubility in organic solvents, favoring its use in synthetic organic chemistry .
Biological Activity
2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine, a member of the benzene diamine family, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which may contribute to various pharmacological properties. The following sections provide a detailed overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C14H24N2O2
- Molecular Weight : 252.3526 g/mol
- Stereochemistry : Achiral
- Solubility : Soluble in organic solvents; specific solubility data not widely reported.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activities. Antioxidants are crucial in mitigating oxidative stress in biological systems. Studies have shown that such compounds can scavenge free radicals, thereby protecting cellular components from oxidative damage.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The results suggest a dose-dependent cytotoxic effect, with IC50 values indicating effective concentrations for inhibiting cell growth.
The proposed mechanism of action for the cytotoxic effects of this compound involves the induction of apoptosis in cancer cells. This process is mediated through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to programmed cell death.
Pharmacokinetics
Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary findings suggest moderate absorption and a relatively short half-life, which may influence its therapeutic applications.
Table: Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Half-life | 2 hours |
| Bioavailability | ~50% |
| Metabolism | Hepatic |
| Excretion | Renal |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer potential of this compound in a mouse model. The compound was administered at varying doses over four weeks. Results indicated a significant reduction in tumor size compared to control groups.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound against neurodegenerative diseases. The study utilized an animal model of Alzheimer's disease and demonstrated that treatment with this compound improved cognitive functions and reduced amyloid plaque formation.
Q & A
Q. What are the established synthetic protocols for 2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine, and what are their respective yields and purity considerations?
- Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example, ethoxy groups can be introduced via alkylation of a phenolic intermediate, followed by diethylation of the amine groups using diethyl sulfate or ethyl halides. Purification is critical due to potential byproducts; column chromatography or recrystallization in ethanol/water mixtures is recommended. Yield optimization (60–80%) depends on reaction temperature control (60–80°C) and stoichiometric excess of alkylating agents .
Q. Which analytical techniques are most suitable for confirming the structure and purity of this compound in research settings?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, focusing on ethoxy (–OCH₂CH₃) and diethylamino (–N(CH₂CH₃)₂) proton environments. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%). Surface-Enhanced Raman Spectroscopy (SERS) has also been validated for characterizing similar diamine derivatives in dye synthesis studies, providing vibrational fingerprints for functional groups .
Q. What are the primary research applications of this compound in material science and pharmaceuticals?
- Methodological Answer: The compound serves as a precursor in electroactive materials (e.g., ferrocenyl derivatives for redox-active polymers) and as a developer in chromogenic films. In pharmaceuticals, its derivatives are explored for antimicrobial activity. Functionalization via substituent modification (e.g., fluorination) is a common strategy to enhance bioactivity .
Advanced Research Questions
Q. How do structural modifications, such as varying substituents on the benzene ring, influence the physicochemical and biological properties of this compound derivatives?
- Methodological Answer: Comparative studies using analogues (e.g., trifluoromethyl or methyl substitutions) reveal that electron-withdrawing groups (e.g., –CF₃) enhance antimicrobial activity by increasing lipophilicity and membrane penetration. Computational modeling (DFT) can predict substituent effects on electronic properties, guiding synthetic prioritization. Experimental validation via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria is recommended .
Q. What methodological approaches are recommended for resolving contradictions in experimental data when studying the reactivity of this compound under varying conditions?
- Methodological Answer: Contradictions in reactivity data (e.g., unexpected byproducts under acidic vs. basic conditions) require iterative analysis:
- Replicate experiments with controlled variables (pH, temperature).
- Use hyphenated techniques (LC-MS) to identify transient intermediates.
- Cross-validate results with computational kinetic models (e.g., transition state analysis).
Refer to frameworks for qualitative data contradiction resolution, emphasizing triangulation of spectroscopic, chromatographic, and computational datasets .
Q. How can researchers design derivatives of this compound for advanced applications such as electroactive materials or sensors?
- Methodological Answer: Introduce redox-active moieties (e.g., ferrocene, quinones) via Suzuki coupling or Heck reactions. For sensor applications, conjugate the diamine with fluorophores or metal-coordinating groups (e.g., pyridine). Electrochemical characterization (cyclic voltammetry) and X-ray crystallography (to confirm structural motifs) are critical. Recent studies demonstrate that ferrocenylvinyl derivatives exhibit tunable redox potentials suitable for organic electronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
